An In-depth Technical Guide to the Synthesis and Characterization of Omeprazole Sulfone N-oxide-13C,d3
An In-depth Technical Guide to the Synthesis and Characterization of Omeprazole Sulfone N-oxide-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound, Omeprazole (B731) sulfone N-oxide-13C,d3. This stable isotope-labeled analog of an omeprazole metabolite is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.
Compound Profile
A summary of the key identifiers and properties of Omeprazole sulfone N-oxide-13C,d3 is presented in Table 1.
| Property | Value |
| Chemical Name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-13C,d3 |
| Synonyms | Omeprazole-13C,D3 Sulfone N-Oxide, 2-[[(3,5-Dimethyl-4-methoxy-1-oxido-2-pyridyl)methyl]sulfonyl]-5-methoxybenzimidazole-13c, d3 |
| CAS Number | 2740875-18-5 (labeled), 158812-85-2 (unlabeled)[1] |
| Molecular Formula | C₁₆¹³CH₁₆D₃N₃O₅S[1] |
| Molecular Weight | 381.43 g/mol [1] |
| Appearance | White solid[1] |
Synthesis Methodology
The synthesis of Omeprazole sulfone N-oxide-13C,d3 is a multi-step process that involves the preparation of isotopically labeled precursors followed by their coupling and subsequent oxidation. While a detailed, publicly available protocol for this specific labeled compound is scarce, a plausible synthetic route can be constructed based on established methods for the synthesis of omeprazole and its analogs.[2]
The general strategy involves the synthesis of two key isotopically labeled intermediates:
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5-(methoxy-d3)-2-mercaptobenzimidazole-¹³C : This precursor introduces the deuterium (B1214612) and carbon-13 labels into the benzimidazole (B57391) ring system.
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2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine N-oxide : This pyridinyl moiety is coupled with the benzimidazole intermediate.
Following the coupling of these intermediates to form the sulfide (B99878) precursor, a controlled oxidation yields the final product, Omeprazole sulfone N-oxide-13C,d3.
Experimental Protocols
The following protocols are proposed based on analogous syntheses described in the literature.
Step 1: Synthesis of 5-(methoxy-d3)-2-mercaptobenzimidazole-¹³C
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Starting Materials : 4-Amino-3-nitroanisole-(methoxy-d3), ¹³C-labeled carbon disulfide.
-
Procedure :
-
The synthesis would likely begin with a commercially available deuterated anisole (B1667542) derivative.
-
Standard nitration and reduction steps would yield 3,4-diaminoanisole-(methoxy-d3).
-
Cyclization with ¹³C-labeled carbon disulfide in the presence of a base like potassium hydroxide (B78521) would yield the desired 5-(methoxy-d3)-2-mercaptobenzimidazole-¹³C.[3][4][5]
-
Step 2: Synthesis of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine N-oxide
-
Starting Materials : 2,3,5-trimethylpyridine (B1346980) N-oxide.
-
Procedure :
-
2,3,5-trimethylpyridine N-oxide is rearranged and chlorinated to form 2-(chloromethyl)-3,5-dimethylpyridine.
-
The pyridine (B92270) ring is then N-oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[6]
-
Step 3: Coupling and Oxidation
-
Procedure :
-
The isotopically labeled 5-(methoxy-d3)-2-mercaptobenzimidazole-¹³C is coupled with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine N-oxide in the presence of a base to form the corresponding sulfide intermediate.
-
The sulfide intermediate is then subjected to over-oxidation. This is a critical step where both the sulfur atom is oxidized to a sulfone and the pyridine nitrogen is oxidized to an N-oxide. A strong oxidizing agent, such as an excess of m-CPBA, is typically used for this transformation.[2]
-
The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product is isolated and purified, typically by column chromatography or recrystallization.
-
Characterization Data
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of Omeprazole sulfone N-oxide-13C,d3. The following data is based on a commercially available certificate of analysis and typical analytical techniques.
Quantitative Data Summary
The table below summarizes the key quantitative characterization data for a representative batch of Omeprazole sulfone N-oxide-13C,d3.
| Parameter | Method | Result |
| Purity | HPLC | 99.8%[1] |
| Isotopic Purity (¹³C) | Mass Spectrometry | 99 atom % ¹³C[1] |
| Isotopic Purity (D) | Mass Spectrometry | 99 atom % D[1] |
| Molecular Ion ([M+H]⁺) | ESI-MS | m/z 382.15[1] |
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the molecule. The spectrum is expected to be consistent with the structure of omeprazole sulfone N-oxide, with the absence of the methoxy (B1213986) signal on the benzimidazole ring, which is replaced by the deuterated methyl group.
3.2.2. Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a critical tool for confirming the molecular weight and isotopic enrichment of the labeled compound. The mass spectrum will show a prominent peak for the protonated molecule ([M+H]⁺) at m/z 382.15, which corresponds to the molecular weight of the ¹³C and d₃ labeled compound.[1] The fragmentation pattern in MS/MS analysis can further confirm the structure by identifying characteristic fragment ions.
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the synthesized compound. A high purity of over 99% is typically required for its use as an internal standard.[1]
Application in Research
Omeprazole sulfone N-oxide-13C,d3 is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of omeprazole and its metabolites in biological matrices like plasma and urine.
The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations in sample preparation and instrument response.
Conclusion
The synthesis and characterization of Omeprazole sulfone N-oxide-13C,d3 are critical for advancing drug metabolism and pharmacokinetic research of omeprazole. This technical guide outlines a plausible synthetic pathway and highlights the key analytical techniques used to ensure the quality and identity of this essential research tool. The availability of high-purity, isotopically labeled standards like this one is indispensable for the accurate and precise quantification of drug metabolites in complex biological matrices, ultimately contributing to a better understanding of drug disposition and safety.
References
- 1. esschemco.com [esschemco.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. chemrevlett.com [chemrevlett.com]
- 4. scbt.com [scbt.com]
- 5. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 6. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
